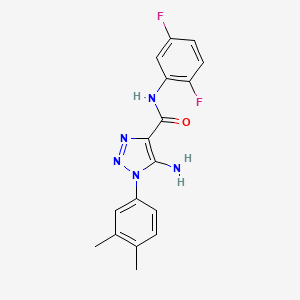
5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15F2N5O and its molecular weight is 343.338. The purity is usually 95%.
BenchChem offers high-quality 5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Triazole-Based Scaffolds in Medicinal Chemistry 5-Amino-1,2,3-triazole-4-carboxylic acid derivatives, including compounds like 5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, play a crucial role in the synthesis of peptidomimetics and biologically active compounds. These compounds serve as the foundation for creating triazole-containing scaffolds. A notable application includes their use in synthesizing inhibitors for HSP90, a target for cancer therapy, showcasing their potential in developing novel anticancer agents (Ferrini et al., 2015).
Synthetic Methodologies and Chemical Transformations The versatility of 5-amino-1,2,3-triazole-4-carboxamide compounds is further highlighted in their utility for synthetic transformations. For instance, methods for modifying these compounds to create triazole analogues of aminobenzylamine demonstrate the flexibility of triazole chemistry in generating structurally diverse molecules, which are essential in drug discovery and material science (Albert, 1970).
Anticancer Activity of Triazole Derivatives The research on N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which include triazole-based structures, highlights the significant potential of these compounds in oncology. These derivatives have been synthesized and evaluated for their anticancer activity, particularly against breast cancer cell lines, demonstrating promising cytotoxic effects. Such studies underscore the critical role of triazole derivatives in the development of new anticancer therapies (Butler et al., 2013).
Solid-Phase Synthesis Applications Triazole derivatives are instrumental in the advancement of solid-phase synthesis techniques. They are used as building blocks in the synthesis of complex molecules, including peptides, under mild conditions. This application underscores the importance of triazole compounds in facilitating the development of novel synthetic methodologies that enhance the efficiency and scope of chemical syntheses (Albericio & Bárány, 2009).
Propiedades
IUPAC Name |
5-amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-9-3-5-12(7-10(9)2)24-16(20)15(22-23-24)17(25)21-14-8-11(18)4-6-13(14)19/h3-8H,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSMAQHTEAIUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cycloheptyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2722739.png)
![1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2722740.png)
![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2722742.png)
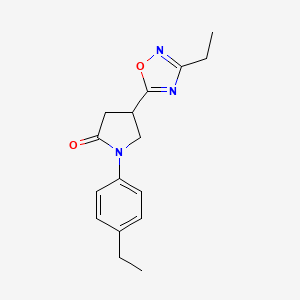

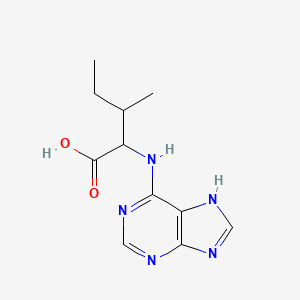
![2-[(2-Methylfuran-3-yl)methyl-(thiolan-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2722752.png)
![2-Chloro-N-[(1R,2S)-2-(3-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2722753.png)
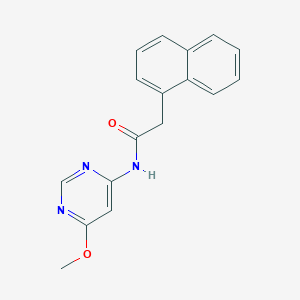
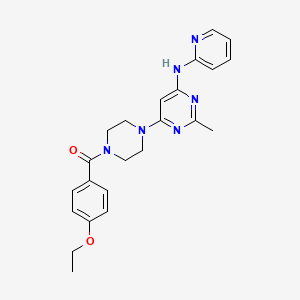

![4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2722758.png)

![Benzyl N-[4-(3-fluorooxetan-3-yl)phenyl]carbamate](/img/structure/B2722761.png)